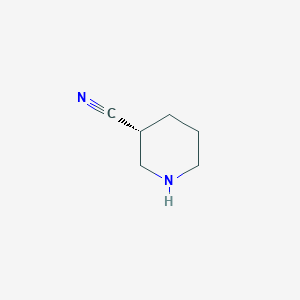

Piperidine-3(R)-carbonitrile

Overview

Description

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new approach is described for the synthesis of spiro [piperidine-3,2′-oxindoles] in 35–82 yields with excellent stereoselectivity via the [4 + 2] cycloaddition reaction of donor–acceptor cyclobutanes with iminooxindoles in the presence of 10–30 mol% Sc (OTf) 3 at room temperature .Molecular Structure Analysis

Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine . The adiabatic ionization energies of Chair-Eq and Chair-Ax conformers converting to a cationic state were determined to be 64 704 ± 4 cm −1 (8.0223 ± 0.0005 eV) and 64 473 ± 4 cm −1 (7.9936 ± 0.0005 eV), respectively .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The adiabatic ionization energies of Chair-Eq and Chair-Ax conformers converting to a cationic state were determined .Scientific Research Applications

Chemical Synthesis

Piperidine derivatives, including structures resembling Piperidine-3(R)-carbonitrile, have been actively explored in chemical synthesis. For instance, functionalized dihydrofuran-3-carbonitriles have been synthesized through ring contraction of 2H-pyran-2-ones in the presence of Piperidine derivatives (Sil et al., 2004). Moreover, Piperidine has been used as a basic catalyst in the eco-friendly synthesis of bis(4H-chromene-3-carbonitrile) derivatives, highlighting its role in promoting sustainable chemical reactions (Salama et al., 2017).

Crystallography and Structural Analysis

The structural analysis of this compound and its derivatives has been a subject of interest. For example, studies have reported the crystal structure and detailed conformation of compounds like 2-Amino-6-(piperidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile, providing insights into the molecular geometry and intermolecular interactions (Inglebert et al., 2013).

Medicinal Chemistry and Biological Applications

This compound and its analogs have been actively studied in medicinal chemistry and biological applications. Compounds like 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile have shown cytotoxic activity against human cancer cell lines, revealing the potential therapeutic applications of this compound derivatives (El Gaafary et al., 2021). Moreover, derivatives like bis(4H-chromene-3-carbonitrile) have been investigated for their anti-influenza virus activity, demonstrating the wide range of biological activities these compounds can exhibit (Abdella et al., 2017).

Material Science and Catalyst Development

This compound and its derivatives have also found applications in material science and as catalysts. The synthesis and characterization of novel ligands like trans-Diiodobis(piperidine-1-carbonitrile)platinum(II) indicate the potential use of these compounds in developing new materials with unique properties (Mindich et al., 2013).

Mechanism of Action

Target of Action

Piperidine-3®-carbonitrile, also known as ®-piperidine-3-carbonitrile, has been observed to have significant anticancer potential . The primary targets of this compound are various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of Piperidine-3®-carbonitrile involves its interaction with several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . The compound’s interaction with these targets leads to changes in the cancer cells, inhibiting their survivability .

Biochemical Pathways

Piperidine-3®-carbonitrile affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells . These effects include the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Result of Action

The molecular and cellular effects of Piperidine-3®-carbonitrile’s action include inhibition of cell migration and cell cycle arrest . These effects contribute to the compound’s anticancer potential by inhibiting the survivability of cancer cells .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Piperidine-3®-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO) enzymes, where Piperidine-3®-carbonitrile acts as an inhibitor . This inhibition can affect the metabolism of neurotransmitters, thereby influencing neurological functions. Additionally, Piperidine-3®-carbonitrile has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

Piperidine-3®-carbonitrile exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Piperidine-3®-carbonitrile can modulate the activity of myocardin-related transcription factor A (MRTF-A), which plays a critical role in epithelial-mesenchymal transition (EMT) and cancer cell migration . By inhibiting MRTF-A, Piperidine-3®-carbonitrile can suppress pathological processes such as tissue fibrosis and atherosclerosis . These cellular effects underscore the compound’s potential in therapeutic interventions targeting specific cellular pathways.

Molecular Mechanism

The molecular mechanism of Piperidine-3®-carbonitrile involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Piperidine-3®-carbonitrile binds to the active sites of enzymes such as MAO and cytochrome P450, inhibiting their activity . This inhibition can result in altered metabolic pathways and reduced degradation of neurotransmitters. Additionally, Piperidine-3®-carbonitrile can influence gene expression by modulating transcription factors like MRTF-A, thereby affecting cellular functions and disease progression . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperidine-3®-carbonitrile can change over time due to its stability, degradation, and long-term impact on cellular functions. Studies have shown that Piperidine-3®-carbonitrile remains stable under controlled conditions, maintaining its inhibitory effects on enzymes and cellular pathways . Prolonged exposure to the compound can lead to degradation and reduced efficacy. Long-term studies have also indicated that Piperidine-3®-carbonitrile can have sustained effects on cellular functions, such as prolonged inhibition of MRTF-A and reduced fibrosis . These temporal effects highlight the importance of understanding the compound’s stability and long-term impact in biochemical research.

Dosage Effects in Animal Models

The effects of Piperidine-3®-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit MAO and cytochrome P450 enzymes without causing significant toxicity . At higher doses, Piperidine-3®-carbonitrile can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects. Animal studies have also revealed threshold effects, where a certain dosage is required to achieve the desired biochemical and cellular outcomes .

Metabolic Pathways

Piperidine-3®-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent degradation . This metabolic process can affect the compound’s bioavailability and therapeutic efficacy. Additionally, Piperidine-3®-carbonitrile can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of Piperidine-3®-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, Piperidine-3®-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy. Additionally, Piperidine-3®-carbonitrile can be distributed to various tissues, including the liver, brain, and kidneys, where it exerts its biochemical effects .

Subcellular Localization

Piperidine-3®-carbonitrile exhibits specific subcellular localization, which can influence its activity and function. The compound has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . In the nucleus, Piperidine-3®-carbonitrile can modulate the activity of transcription factors like MRTF-A, affecting gene expression and cellular functions . Additionally, the compound’s subcellular localization can be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles . Understanding the subcellular localization of Piperidine-3®-carbonitrile is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name |

(3R)-piperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNXATVKGIJQGC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

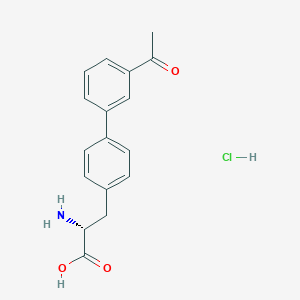

![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)

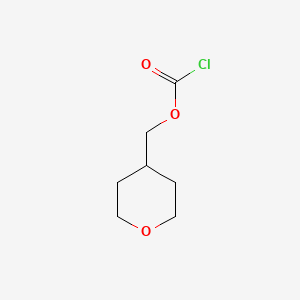

![methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate](/img/structure/B1403932.png)

![tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1403935.png)

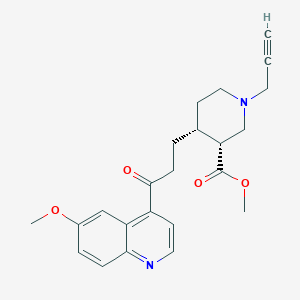

![ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate](/img/structure/B1403942.png)